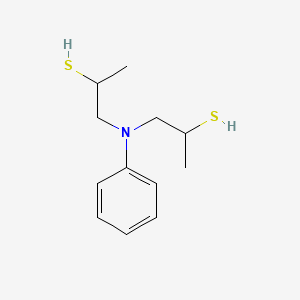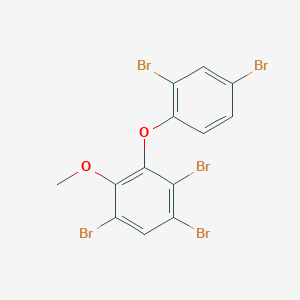
Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy- is a complex organic compound characterized by multiple bromine substitutions on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy- typically involves multiple steps of bromination and etherification. The starting material is often a methoxy-substituted benzene derivative, which undergoes bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at specific positions on the benzene ring. The phenoxy group is then introduced through a nucleophilic substitution reaction, where a dibromophenol reacts with the brominated benzene derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be selectively reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Zinc (Zn) in acetic acid, lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydrogen-substituted benzene derivatives
Substitution: Formation of various functionalized benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group can influence the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,2,4-tribromo-3-(2,5-dibromophenoxy)
- Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)
- Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-hydroxy-
Uniqueness
Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy- is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these substituents can lead to distinct properties and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
497106-82-8 |
|---|---|
Molekularformel |
C13H7Br5O2 |
Molekulargewicht |
594.7 g/mol |
IUPAC-Name |
1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxybenzene |
InChI |
InChI=1S/C13H7Br5O2/c1-19-12-9(17)5-8(16)11(18)13(12)20-10-3-2-6(14)4-7(10)15/h2-5H,1H3 |
InChI-Schlüssel |
OTVHQCZYBVIRPA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1Br)Br)Br)OC2=C(C=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate](/img/structure/B14259018.png)
![tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane](/img/structure/B14259023.png)
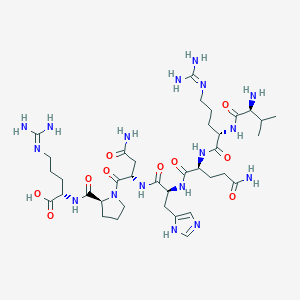
![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)](/img/structure/B14259031.png)
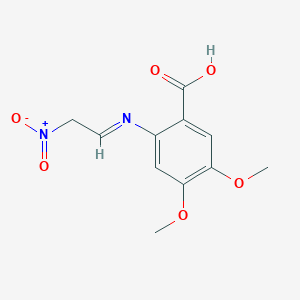
![5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde](/img/structure/B14259046.png)
![2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14259051.png)

![(2R)-2-[[(2R)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14259068.png)
![Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate](/img/structure/B14259070.png)
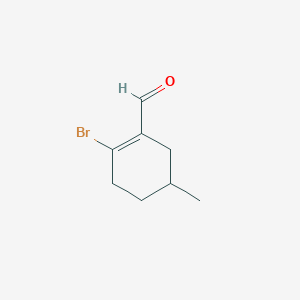
![7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-](/img/structure/B14259078.png)
![3-Fluoro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B14259088.png)
